molecular formula C20H18N4O3 B5279124 2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione

2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione

Cat. No.: B5279124
M. Wt: 362.4 g/mol
InChI Key: GBGITYZMLSRZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione is a complex organic compound with a unique structure that combines pyridine and naphthyridine moieties

Preparation Methods

The synthesis of 2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the methoxyethyl group: This step involves the alkylation of the pyridine ring with 2-methoxyethyl halide under basic conditions.

    Formation of the naphthyridine ring: This step involves a cyclization reaction to form the naphthyridine core.

    Introduction of the pyridylmethyl group: This step involves the alkylation of the naphthyridine ring with 2-pyridylmethyl halide.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced with other groups using appropriate reagents.

Scientific Research Applications

2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-methoxyethyl)-8-(2-pyridylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione can be compared with other similar compounds, such as:

    2-(2-methoxyethyl)-1-methylpiperidine: This compound has a similar methoxyethyl group but differs in its core structure.

    Tris-(2-pyridylmethyl)amine: This compound shares the pyridylmethyl group but has a different overall structure.

The uniqueness of this compound lies in its combination of pyridine and naphthyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[3,4-c][1,6]naphthyridine-1,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-27-11-10-23-9-6-17-18(20(23)26)15-5-8-24(19(25)16(15)12-22-17)13-14-4-2-3-7-21-14/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGITYZMLSRZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=NC=C3C(=C2C1=O)C=CN(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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